ethyl 4-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-({2-[4-OXO1BENZOFURO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of benzofuran derivatives
Vorbereitungsmethoden
The synthesis of ETHYL 4-({2-[4-OXO1BENZOFURO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETYL}AMINO)BENZOATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzofuran core, followed by the introduction of the pyrimidine moiety and subsequent functionalization to achieve the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Industrial production methods may involve optimization of these conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
ETHYL 4-({2-[4-OXO1BENZOFURO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETYL}AMINO)BENZOATE undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). .
Wissenschaftliche Forschungsanwendungen
ETHYL 4-({2-[4-OXO1BENZOFURO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as anti-tumor and anti-viral properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of ETHYL 4-({2-[4-OXO1BENZOFURO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
ETHYL 4-({2-[4-OXO1BENZOFURO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETYL}AMINO)BENZOATE can be compared with other benzofuran derivatives, such as:
Benzofuran: The parent compound with a simpler structure.
Benzofuran-2-carboxylic acid: A derivative with a carboxyl group at the 2-position.
Benzofuran-3-carboxylic acid: A derivative with a carboxyl group at the 3-position. The uniqueness of ETHYL 4-({2-[4-OXO
Eigenschaften
Molekularformel |
C21H17N3O5 |
---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
ethyl 4-[[2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H17N3O5/c1-2-28-21(27)13-7-9-14(10-8-13)23-17(25)11-24-12-22-18-15-5-3-4-6-16(15)29-19(18)20(24)26/h3-10,12H,2,11H2,1H3,(H,23,25) |
InChI-Schlüssel |
YXJSWRJBEWXNQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.